molecular formula C18H14N2O3S2 B12755815 9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester CAS No. 122945-81-7

9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester

Cat. No.: B12755815
CAS No.: 122945-81-7
M. Wt: 370.4 g/mol
InChI Key: JTVAQQMXXVWXOV-UHFFFAOYSA-N
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Description

9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester is a complex heterocyclic compound It is known for its unique structure that combines thiazole, thiophene, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester typically involves multi-step reactions. One common method is the Biginelli reaction, which is a one-pot three-component reaction involving acetoacetic ethyl ester, thiourea, and aromatic aldehydes . This reaction is catalyzed using sulfamic acid in ethanol solvent at 80°C, yielding 70-85% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Biginelli reaction’s scalability suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester involves its interaction with specific molecular targets. For instance, as an RNase H inhibitor, it binds to the catalytic site of the enzyme, coordinating with magnesium ions and inhibiting its activity . This inhibition can prevent the replication of HIV, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

CAS No.

122945-81-7

Molecular Formula

C18H14N2O3S2

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 12-methyl-2-oxo-5-phenyl-4,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),5,8,11-tetraene-11-carboxylate

InChI

InChI=1S/C18H14N2O3S2/c1-3-23-17(22)14-10(2)20-16(21)15-12(19-18(20)25-14)9-13(24-15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

JTVAQQMXXVWXOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)N=C2S1)C

Origin of Product

United States

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